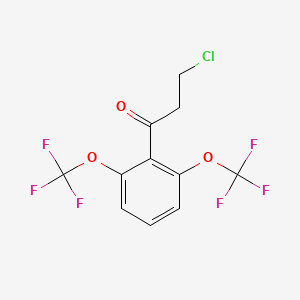

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC20536903

Molecular Formula: C11H7ClF6O3

Molecular Weight: 336.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF6O3 |

|---|---|

| Molecular Weight | 336.61 g/mol |

| IUPAC Name | 1-[2,6-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one |

| Standard InChI | InChI=1S/C11H7ClF6O3/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2 |

| Standard InChI Key | BVPNVGKZPKFYLC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)CCCl)OC(F)(F)F |

Introduction

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by its complex molecular structure, which includes a chloropropanone moiety and two trifluoromethoxy groups attached to a phenyl ring. The molecular formula of this compound is C11H7ClF6O3, and it has a molecular weight of 336.61 g/mol . The presence of trifluoromethoxy groups enhances the compound's lipophilicity and stability, making it suitable for various applications in chemistry and biology.

Synthesis Methods

The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethoxy)benzene with chlorinating agents such as thionyl chloride or phosphorus pentachloride. These agents facilitate the introduction of chlorine into the propanone structure under controlled conditions. The synthesis process requires careful management of temperature and pressure to ensure optimal yields and purity.

Synthesis Steps

-

Preparation of Starting Materials: Obtain 2,6-bis(trifluoromethoxy)benzene.

-

Chlorination Reaction: React the benzene derivative with a chlorinating agent (e.g., thionyl chloride) under controlled conditions.

-

Purification: Use techniques such as chromatography to purify the final product.

Biological Activities and Applications

Research indicates that 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. The trifluoromethoxy groups enhance the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one. The uniqueness of this compound lies in its specific trifluoromethoxy substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds.

Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2,6-Dimethylphenyl)-3-chloropropan-1-one | C13H13ClO | Lacks trifluoromethoxy groups |

| 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-1-one | C13H13ClOS | Contains methylthio groups |

| 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one | C13H7ClF6O | Different substitution pattern |

The specific trifluoromethoxy substitution pattern in 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one enhances its lipophilicity and biological activity, making it a valuable compound for research in medicinal chemistry and biological sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume